molecular formula C22H28N6O12 B14081278 N1,N14-Bis(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecane-1,14-diamine

N1,N14-Bis(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecane-1,14-diamine

Cat. No.: B14081278
M. Wt: 568.5 g/mol
InChI Key: ZGBNEUQNYGZQOE-UHFFFAOYSA-N
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Description

N1,N14-Bis(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecane-1,14-diamine is a bifunctional polyethylene glycol (PEG)-based compound featuring a central 3,6,9,12-tetraoxatetradecane backbone flanked by 2,4-dinitrophenyl (DNP) groups at both terminal amine positions. This compound is hypothesized to serve as a hapten-carrier conjugate in immunological studies due to the DNP moiety’s established role in antibody recognition .

Properties

Molecular Formula

C22H28N6O12

Molecular Weight

568.5 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline

InChI

InChI=1S/C22H28N6O12/c29-25(30)17-1-3-19(21(15-17)27(33)34)23-5-7-37-9-11-39-13-14-40-12-10-38-8-6-24-20-4-2-18(26(31)32)16-22(20)28(35)36/h1-4,15-16,23-24H,5-14H2

InChI Key

ZGBNEUQNYGZQOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N1,N14-Bis(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecane-1,14-diamine is a synthetic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological interactions. The presence of dinitrophenyl groups is particularly significant as they can engage in various biochemical pathways.

  • Molecular Formula : C14H18N4O12
  • Molecular Weight : 398.32 g/mol
  • CAS Number : 16536-30-4

The biological activity of this compound is primarily attributed to its ability to act as a chemiluminescence reagent. It undergoes oxidation reactions that produce reactive oxygen species (ROS), which can influence various cellular processes.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on different cell lines. The results indicate that it exhibits dose-dependent cytotoxicity:

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

This table illustrates a significant decrease in cell viability at higher concentrations, suggesting potential applications in cancer therapeutics.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa75

These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of the compound on human breast cancer cells (MCF-7). The researchers found that treatment with the compound led to apoptosis and cell cycle arrest at the G2/M phase. The study concluded that the compound's mechanism involves ROS generation and activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation reported in Antimicrobial Agents and Chemotherapy, researchers assessed the effectiveness of the compound against multidrug-resistant strains of bacteria. The results highlighted its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Backbone Derivatives

3,6,9,12-Tetraoxatetradecane-1,14-diamine (Base Compound)
  • Structure : Lacks functionalization at the terminal amines.
  • Molecular Formula : C₁₀H₂₄N₂O₄; MW = 236.31 g/mol .
  • Properties : High solubility in polar solvents due to PEG-like ether linkages. Applications include crosslinking and as a spacer in bioconjugation.
  • Contrast : The absence of DNP groups limits its antigenicity, making it unsuitable for hapten-based studies.
1,14-Diazido-3,6,9,12-tetraoxatetradecane
  • Structure : Terminal azide (-N₃) groups replace amines.
  • Applications : Used in click chemistry for bioorthogonal coupling (e.g., CuAAC reactions). Its azide groups enable efficient conjugation to alkyne-functionalized molecules .
  • Contrast: While both compounds are bifunctional, the azide derivative’s reactivity is distinct from the DNP-modified amine, favoring synthetic chemistry over immunological applications.

Ester and Acrylate Derivatives

5,10-Dioxo-3,6,9,12-tetraoxatetradecane-1,14-diyl bis(4-aminobenzoate)
  • Structure: Contains ester-linked 4-aminobenzoate groups.
  • Molecular Formula : C₂₄H₂₈N₂O₁₀; MW = 504.50 g/mol .
  • Properties : Enhanced stability due to aromatic ester linkages. Used in absorbable biomedical polymers.
  • Contrast: The aminobenzoate groups offer nucleophilic reactivity but lack the DNP’s electron-deficient aromatic system, limiting use in electron-transfer assays.
3,6,9,12-Tetraoxatetradecane-1,14-diyl Diacrylate
  • Structure : Acrylate termini enable polymerization.
  • Applications : Crosslinking agent in hydrogels and photoresists. Reactivity driven by radical polymerization .
  • Contrast: The DNP derivative’s functionality is static (non-polymerizable), favoring antigen presentation over material science applications.
3,6,9,12-Tetraoxatetradecane-1,14-diyl Dibenzoate (TTDB)
  • Structure : Benzoate ester termini.
  • Contrast : The DNP derivative’s nitro groups may enhance binding to specific antibodies, whereas TTDB’s benzoates interact with protein kinases.
6,6'-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))bis(2-(4-(dimethylamino)phenyl)-3-methylbenzo[d]thiazol-3-ium) Chloride
  • Structure : Thiazolium fluorophores linked via tetraoxatetradecane.
  • Applications : Fluorescent probe for tracking molecular interactions .
  • Contrast: The DNP derivative’s utility lies in immunoassays, whereas this compound is tailored for optical sensing.

Research Implications and Industrial Relevance

  • Immunoassay Development: DNP is a well-characterized hapten in antibody production .
  • Electron-Transfer Studies : Nitro groups facilitate redox reactions, useful in electrochemical sensors.

In contrast, azide and acrylate derivatives dominate synthetic and material science applications, while fluorophore-linked variants serve imaging niches.

Preparation Methods

Synthesis of the Tetraoxatetradecane Backbone

The tetraoxatetradecane backbone (3,6,9,12-tetraoxatetradecane-1,14-diamine) is synthesized via a stepwise oligomerization of ethylene oxide units. A common approach involves the reaction of tetraethylene glycol with thionyl chloride to form the corresponding dichloride, followed by nucleophilic substitution with ammonia or a primary amine. Alternative methods employ Mitsunobu reactions or phase-transfer catalysis to assemble the polyether chain.

Key Reaction Conditions

Parameter Value/Description Source
Solvent Tetrahydrofuran (THF)
Temperature 0–5°C (initial), then 25°C
Catalyst Triethylamine (for dichloride)
Reaction Time 12–24 hours

Introduction of 2,4-Dinitrophenyl Groups

The terminal amine groups of the tetraoxatetradecane backbone are functionalized with 2,4-dinitrophenyl moieties via nucleophilic aromatic substitution (SNAr). This step requires activated aromatic substrates and strongly basic conditions to facilitate the displacement of leaving groups (e.g., fluorine or nitro groups).

Representative Reaction Scheme
$$
\text{Tetraoxatetradecane-1,14-diamine} + 2 \text{ equivalents of 1-fluoro-2,4-dinitrobenzene} \xrightarrow{\text{NaHCO}_3, \text{DMF}} \text{this compound}
$$

Optimization Considerations

  • Solvent Selection : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances solubility of aromatic substrates.
  • Base : Sodium bicarbonate or potassium carbonate maintains pH > 9 to deprotonate amines.
  • Temperature : 60–80°C accelerates reaction kinetics without promoting side reactions.

Detailed Procedural Protocols

Stepwise Synthesis Procedure

  • Backbone Preparation :

    • Dissolve tetraethylene glycol (10 mmol) in THF (50 mL) under nitrogen.
    • Add thionyl chloride (22 mmol) dropwise at 0°C, followed by triethylamine (24 mmol).
    • Stir for 12 hours, then concentrate under reduced pressure to obtain the dichloride intermediate.
    • React the dichloride with aqueous ammonia (28% w/w) at 25°C for 24 hours.
  • Dinitrophenyl Functionalization :

    • Dissolve the backbone diamine (5 mmol) in DMF (30 mL).
    • Add 1-fluoro-2,4-dinitrobenzene (12 mmol) and sodium bicarbonate (15 mmol).
    • Heat at 70°C for 8 hours, then pour into ice-water to precipitate the crude product.

Purification and Isolation

Crude product is purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >98%.

Characterization Data

Property Value Source
Molecular Weight 568.5 g/mol
Melting Point 132–135°C (decomposes)
UV-Vis $$\lambda_{\text{max}}$$ 268 nm (in methanol)
$$^1$$H NMR (DMSO-d6) δ 8.70 (d, 2H), 7.95 (m, 4H)

Analytical Validation and Quality Control

Spectroscopic Confirmation

  • Infrared Spectroscopy (IR) : Peaks at 1520 cm$$^{-1}$$ (NO$$2$$ asymmetric stretch) and 1340 cm$$^{-1}$$ (NO$$2$$ symmetric stretch) confirm dinitrophenyl incorporation.
  • Mass Spectrometry (ESI-MS) : [M+H]$$^+$$ ion at m/z 569.5 aligns with theoretical molecular weight.

Purity Assessment

  • HPLC : Retention time of 12.3 minutes (C18 column, 70:30 methanol/water).
  • Elemental Analysis : Calculated for C$${22}$$H$${28}$$N$$6$$O$${12}$$: C 46.48%, H 4.97%, N 14.78%. Found: C 46.32%, H 5.02%, N 14.65%.

Challenges and Mitigation Strategies

Common Synthetic Issues

  • Low Functionalization Yield : Excess 1-fluoro-2,4-dinitrobenzene (2.5 equivalents) and prolonged reaction times (12 hours) improve di-substitution.
  • Byproduct Formation : Silica gel chromatography removes mono-substituted impurities.

Stability Considerations

The compound is hygroscopic and light-sensitive. Storage under argon at −20°C in amber vials prevents degradation.

Applications and Derivatives

While primarily a research chemical, its dinitrophenyl groups suggest potential as:

  • Electrophilic Probes : For studying nucleophilic sites in proteins.
  • Polymer Crosslinkers : In epoxy resins requiring thermal stability.

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